Symmetrel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amantadine Hydrochloride is the hydrochloride salt of amantadine, a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. Amantadine appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells; furthermore, this agent prevents virus assembly during virus replication. Amantadine exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.

An antiviral that is used in the prophylactic or symptomatic treatment of influenza A. It is also used as an antiparkinsonian agent, to treat extrapyramidal reactions, and for postherpetic neuralgia. The mechanisms of its effects in movement disorders are not well understood but probably reflect an increase in synthesis and release of dopamine, with perhaps some inhibition of dopamine uptake.

Properties

CAS No. |

13878-11-0 |

|---|---|

Molecular Formula |

C10H18ClN |

Molecular Weight |

187.71 g/mol |

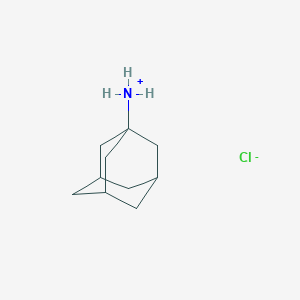

IUPAC Name |

1-adamantylazanium;chloride |

InChI |

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H |

InChI Key |

WOLHOYHSEKDWQH-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-] |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[NH3+].[Cl-] |

Key on ui other cas no. |

665-66-7 |

Pictograms |

Corrosive; Irritant; Health Hazard |

Related CAS |

768-94-5 (Parent) |

Synonyms |

1 Aminoadamantane 1-Aminoadamantane Adamantylamine Adekin AL, Amantadin Aman Amanta Amanta HCI AZU Amanta Sulfate AZU Amanta-HCI-AZU Amanta-Sulfate-AZU Amantadin AL Amantadin AZU Amantadin neuraxpharm Amantadin ratiopharm Amantadin Stada Amantadin-neuraxpharm Amantadin-ratiopharm Amantadina Juventus Amantadina Llorente Amantadine Amantadine Hydrochloride Amantadine Sulfate Amantadinneuraxpharm Amantadinratiopharm AmantaHCIAZU AmantaSulfateAZU Amixx AZU, Amantadin Cerebramed Endantadine Gen Amantadine Gen-Amantadine GenAmantadine Hydrochloride, Amantadine Infecto Flu Infecto-Flu InfectoFlu Infex Juventus, Amantadina Llorente, Amantadina Mantadix Midantan PMS Amantadine PMS-Amantadine PMSAmantadine Stada, Amantadin Sulfate, Amantadine Symadine Symmetrel tregor Viregyt Wiregyt |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.